N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide

CAS No.:

Cat. No.: VC13893308

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO |

|---|---|

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)acetamide |

| Standard InChI | InChI=1S/C14H19NO/c1-9-8-14(3,4)11-6-5-7-12(13(9)11)15-10(2)16/h5-7,9H,8H2,1-4H3,(H,15,16) |

| Standard InChI Key | XHRHWPTXIWPXTP-UHFFFAOYSA-N |

| SMILES | CC1CC(C2=C1C(=CC=C2)NC(=O)C)(C)C |

| Canonical SMILES | CC1CC(C2=C1C(=CC=C2)NC(=O)C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

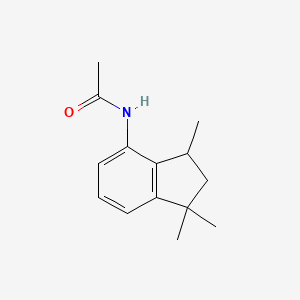

N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide features a bicyclic indene core with three methyl substituents at positions 1, 1, and 3 (Figure 1). The acetamide group (-NHCOCH₃) is attached to the fourth position of the dihydroindenyl moiety. The compound’s stereochemistry and conformational flexibility are influenced by the methyl groups, which impose steric constraints on the indene ring system.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO | |

| Molecular Weight | 217.31 g/mol | |

| IUPAC Name | N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)acetamide | |

| SMILES | CC1CC(C2=C1C(=CC=C2)NC(=O)C)(C)C | |

| InChIKey | XHRHWPTXIWPXTP-UHFFFAOYSA-N | |

| PubChem CID | 137371769 |

The compound’s hydrophobic character, evidenced by its logP value (calculated indirectly via analogs ), suggests moderate lipid solubility, which could influence its pharmacokinetic behavior. Hydrogen-bonding capacity is limited to the acetamide group, with one donor (N-H) and two acceptors (C=O and N), as inferred from its structure .

Synthesis and Preparation

Acylation of Amine Precursors

The synthesis of N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide typically proceeds via acylation of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. This reaction employs acetyl chloride or acetic anhydride as acylating agents in polar aprotic solvents such as dichloromethane or ethyl acetate. The process is analogous to the synthesis of simpler indenyl acetamides, where the amine group undergoes nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent (Figure 2) .

Reaction Conditions

-

Solvent: Dichloromethane (room temperature, 12–24 hours)

-

Stoichiometry: 1:1 molar ratio of amine to acetyl chloride

-

Workup: Aqueous extraction followed by column chromatography

Preparation of the Amine Precursor

The amine precursor, 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, is synthesized through hydrogenation of nitrile or nitro intermediates. For example, catalytic hydrogenation of 4-nitro-1,1,3-trimethylindene using palladium on carbon (Pd/C) in methanol yields the amine. Alternative routes may involve reductive amination of ketone precursors, though these methods are less documented.

Applications and Hypothesized Biological Activity

Pharmaceutical Relevance

The compound’s indene scaffold is reminiscent of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which inhibit cyclooxygenase (COX) enzymes . Computational docking studies suggest that the acetamide group could serve as a hydrogen-bond donor to COX-2’s active site, though experimental validation is required. Fragment-based drug discovery (FBDD) approaches, which leverage small molecular fragments like this acetamide derivative, have yielded FDA-approved kinase inhibitors (e.g., vemurafenib).

Research Gaps and Future Directions

Mechanistic Studies

The compound’s mode of action remains speculative. In vitro assays targeting common drug discovery pathways (e.g., kinase inhibition, GPCR modulation) are needed to elucidate its biological targets. Comparative studies with N-(2,3-dihydro-1H-inden-4-yl)acetamide (PubChem CID: 12683814) could reveal the impact of methyl substituents on potency .

Synthetic Optimization

Current synthetic routes suffer from moderate yields (~40–60%) due to steric hindrance from the trimethyl groups. Exploring alternative acylating agents (e.g., trichloroacetyl chloride) or microwave-assisted synthesis may improve efficiency.

Toxicity and ADMET Profiling

Preliminary toxicity assessments in model organisms (e.g., Daphnia magna, zebrafish embryos) are critical given the compound’s structural similarity to bioactive molecules. Adsorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions using software like SwissADME could prioritize in vivo testing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume